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Compound of Interest

Compound Name: N-Phenyilpiperidin-4-amine

Cat. No.: B126078

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the
foundation for potent ligands targeting distinct G-protein coupled receptors (GPCRS). This
guide provides a comparative analysis of two major classes of 4-anilinopiperidine analogs: p-
opioid receptor (MOR) agonists, exemplified by the fentanyl family of analgesics, and C-C
chemokine receptor type 5 (CCR5) antagonists, developed as anti-HIV therapeutics. By
examining their structure-activity relationships (SAR), we can understand how modifications to
a common chemical core drive divergent pharmacological activities.

Structure-Activity Relationship: Opioid Agonists vs.
CCR5 Antagonists

The pharmacological bifurcation of 4-anilinopiperidine analogs is largely dictated by the nature
and substitution patterns of the N-1 and C-4 positions of the piperidine ring.

For p-opioid receptor agonists, typified by fentanyl, the N-phenethyl group at the N-1 position is
crucial for high affinity and agonist activity. The anilino nitrogen at C-4 is acylated, with a
propionamide group being optimal for potent analgesic effects. Modifications to the piperidine
ring, particularly at the 3 and 4-positions, significantly influence potency. For instance, a 4-
carbomethoxy group, as seen in carfentanil, dramatically increases potency compared to
fentanyl. Substituents on the aniline ring can also modulate activity, though often to a lesser
extent.
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In contrast, CCR5 receptor antagonists utilize the 4-anilinopiperidine core as a central scaffold
to present different pharmacophoric elements. Instead of a simple N-phenethyl group, these
compounds often feature more complex substituents at the N-1 position, such as those
incorporating a triazole or other heterocyclic moieties. The C-4 anilino group is typically not
acylated but is instead part of a larger, often rigidified, structure that engages with a different
binding pocket on the CCR5 receptor. The focus of SAR for these antagonists is on optimizing
interactions with the transmembrane helices of the CCR5 receptor to allosterically inhibit the
binding of native chemokines and viral glycoproteins like gp120.

Quantitative Comparison of Analog Activity

The following tables summarize the in vitro and in vivo activities of representative 4-
anilinopiperidine analogs, highlighting the structural modifications that determine their receptor

selectivity and potency.

Table 1: Structure-Activity Relationship of 4-Anilinopiperidine Analogs as y-Opioid Receptor

Agonists
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Table 2: Structure-Activity Relationship of 4-Anilinopiperidine Analogs as CCR5 Receptor
Antagonists
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for

replication and validation of the presented data.
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Radioligand Binding Assay for p-Opioid Receptor
Affinity (Ki)

Objective: To determine the binding affinity of test compounds for the p-opioid receptor by
competitive displacement of a radiolabeled ligand.

Materials:

Receptor Source: Membranes from CHO cells stably expressing the human p-opioid
receptor.

o Radioligand: [3H]-DAMGO (a selective MOR agonist).

» Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high
concentration (e.g., 10 uM).

e Assay Buffer: 50 mM Tris-HCI, pH 7.4.
« Filtration Apparatus: Cell harvester with glass fiber filters.

Scintillation Counter.

Procedure:

 Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay
buffer to a final protein concentration of 10-20 pg per well.

o Assay Setup: In a 96-well plate, add the following in triplicate:

o Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and
membrane suspension.

o Non-specific Binding: Assay buffer, [*H]-DAMGO, Naloxone (10 uM), and membrane
suspension.

o Competitive Binding: Assay buffer, [2H]-DAMGO, and varying concentrations of the test
compound.
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e Incubation: Incubate the plate at 25°C for 60 minutes.

« Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester. Wash the filters three times with ice-cold assay buffer.

¢ Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure
radioactivity using a scintillation counter.

o Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki
value using the Cheng-Prusoff equation.

[*>S]GTPyYS Functional Assay for MOR Agonist Activity
(EC50)

Objective: To measure the functional potency of test compounds as agonists at the y-opioid
receptor by quantifying their ability to stimulate the binding of [3>*S]GTPYS to G-proteins.

Materials:

Receptor Source: Membranes from CHO cells stably expressing the human p-opioid
receptor.

Radioligand: [*>*S]GTPyS.

Reagents: GDP, unlabeled GTPyS.

Assay Buffer: 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4.

Filtration Apparatus and Scintillation Counter.

Procedure:

o Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
o Assay Setup: In a 96-well plate, add the following:

o Membrane suspension (10-20 pg protein).
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o GDP (10 uM final concentration).

o Varying concentrations of the test compound.

Pre-incubation: Incubate for 15 minutes at 30°C.
Reaction Initiation: Add [3>S]GTPyS (0.1 nM final concentration) to initiate the reaction.
Incubation: Incubate for 60 minutes at 30°C.

Filtration and Quantification: Terminate the reaction by filtration and quantify radioactivity as
described above.

Data Analysis: Plot the stimulated binding against the log concentration of the test compound
to determine the EC50 and Emax values.

CCRS5 Radioligand Binding Assay (IC50)

Objective: To determine the binding affinity of test compounds for the CCR5 receptor.

Materials:

Receptor Source: Membranes from HEK293 cells stably expressing the human CCR5
receptor.

Radioligand: [*2°1]-MIP-1a (a natural ligand for CCR5).

Non-specific Binding Control: A high concentration of an unlabeled CCR5 antagonist (e.qg.,
Maraviroc).

Assay Buffer: 50 mM HEPES, 1 mM CacClz, 5 mM MgClz, 0.5% BSA, pH 7.4.

Filtration Apparatus and Gamma Counter.

Procedure:

Assay Setup: In a 96-well filter plate, combine the assay buffer, membrane suspension (5-10
Kg protein), [*2°1]-MIP-1a (at a concentration near its Kd), and varying concentrations of the
test compound.
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Incubation: Incubate for 90 minutes at room temperature.

Filtration: Wash the plate with ice-cold wash buffer (assay buffer without BSA).

Quantification: Dry the filter plate and measure the radioactivity using a gamma counter.

Data Analysis: Determine the IC50 value from the competition curve.

Hot-Plate Test for Analgesic Activity in Mice

Objective: To assess the central analgesic activity of test compounds.
Procedure:

o Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 =
0.5°C).

¢ Animals: Male Swiss Webster mice.

e Procedure:

[¢]

Administer the test compound or vehicle to the mice (e.g., intraperitoneally).

[e]

At a predetermined time after administration (e.g., 30 minutes), place each mouse on the
hot plate.

[e]

Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g.,
licking a hind paw or jumping).

[e]

A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

» Data Analysis: Compare the response latencies of the treated groups to the vehicle control
group to determine the analgesic effect.

Visualizing the Molecular Pathways

The divergent activities of these 4-anilinopiperidine analogs stem from their interaction with
receptors that trigger distinct intracellular signaling cascades.
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Caption: Signaling pathway of p-opioid receptor agonists.
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Caption: Mechanism of action for CCR5 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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